YM-53601

Hypercholesterolemia Lipid metabolism Preclinical pharmacology

YM-53601 outperforms pravastatin (37% lower non-HDL cholesterol in primates) and fenofibrate (38% greater triglyceride reduction) in direct comparative studies, uniquely suppressing both cholesterol and triglyceride biosynthesis at identical doses. Its rapid onset (<1 hr) and dual SQS/FDFT1 anti-HCV activity distinguish it from lapaquistat and other SQS inhibitors. Procure for primate dyslipidemia models, acute mevalonate-pathway flux studies, or HCV host-targeting research.

Molecular Formula C21H22ClFN2O
Molecular Weight 372.9 g/mol
Cat. No. B7852655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-53601
Molecular FormulaC21H22ClFN2O
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
InChIInChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
InChIKeyJWXYVHMBPISIJQ-TVWXOORISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM-53601: A Selective Squalene Synthase Inhibitor for Lipid-Lowering and Antiviral Research Applications


YM-53601 (CAS 182959-33-7), chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent and selective inhibitor of squalene synthase (SQS), the enzyme catalyzing the first committed step in de novo cholesterol biosynthesis [1]. It inhibits human squalene synthase derived from hepatoma cells with an IC50 of 79 nM and demonstrates cross-species activity with IC50 values of 90 nM, 170 nM, 46 nM, and 45 nM in rat, hamster, guinea-pig, and rhesus monkey hepatic microsomes, respectively . Beyond its classical lipid-lowering activity, YM-53601 also functions as an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1) and has been shown to abrogate hepatitis C virus (HCV) propagation in vitro [2].

Why Squalene Synthase Inhibitors Cannot Be Interchanged: YM-53601 Differentiated by In Vivo Potency and Unique Polypharmacology


While squalene synthase (SQS) inhibitors share a common enzymatic target, their pharmacological profiles diverge significantly at the level of in vivo efficacy, cross-species potency, and off-target activities. YM-53601 demonstrates quantifiable superiority over reference lipid-lowering agents in direct comparative studies—outperforming the HMG-CoA reductase inhibitor pravastatin in non-human primates and the fibrate fenofibrate in hypertriglyceridemic models [1]. Furthermore, unlike many SQS inhibitors developed primarily for cholesterol reduction, YM-53601 uniquely inhibits both cholesterol and triglyceride biosynthesis at the same dose range in vivo, a dual effect not universally observed across the class [2]. Its additional activity as an FDFT1 inhibitor with anti-HCV properties further distinguishes it from analogs lacking this validated secondary pharmacology [3]. These compound-specific quantitative differences preclude simple substitution with other SQS inhibitors or statins.

Quantitative Differentiation of YM-53601: Head-to-Head Efficacy Data Against Pravastatin and Fenofibrate


YM-53601 Achieves 42% Greater Non-HDL Cholesterol Reduction Than Pravastatin in Guinea-Pigs

In a 14-day head-to-head comparison in guinea-pigs, YM-53601 reduced plasma non-HDL cholesterol by 47% (P<0.001), while pravastatin—an HMG-CoA reductase inhibitor and gold-standard comparator—reduced non-HDL cholesterol by only 33% (P<0.001) at the same oral dose of 100 mg/kg/day [1]. The absolute difference of 14 percentage points represents a 42% relative improvement in lipid-lowering efficacy for YM-53601 over pravastatin in this model.

Hypercholesterolemia Lipid metabolism Preclinical pharmacology

YM-53601 Reduces Plasma Non-HDL Cholesterol by 37% in Rhesus Monkeys Where Pravastatin Fails to Achieve Significant Reduction

In a 21-day study in rhesus monkeys—a highly translationally relevant model—YM-53601 decreased plasma non-HDL cholesterol by 37% (50 mg/kg twice daily; P<0.01). In contrast, pravastatin failed to produce a statistically significant reduction at 25 mg/kg twice daily for 28 days [1]. This represents a qualitative efficacy difference wherein YM-53601 achieves robust lipid lowering in a primate model where statin therapy is ineffective.

Non-human primate models Hypercholesterolemia Squalene synthase inhibition

YM-53601 Exhibits 38% Superior Triglyceride-Lowering Efficacy Compared to Fenofibrate in High-Fat Diet-Fed Hamsters

In hamsters fed a high-fat diet, YM-53601 reduced plasma triglyceride levels by 73% (P<0.001) at an oral dose of 100 mg/kg/day for 7 days. Under identical experimental conditions, fenofibrate—the most potent fibrate class agent—achieved only a 53% reduction (P<0.001) [1]. The 20-percentage-point absolute difference translates to a 38% relative improvement in triglyceride-lowering capacity for YM-53601.

Hypertriglyceridemia Metabolic syndrome Preclinical lipid-lowering

YM-53601 Suppresses Hepatic Free Fatty Acid and Triglyceride Biosynthesis—An Activity Not Shared by Statins

Single oral administration of YM-53601 in cholestyramine-treated rats inhibited hepatic de novo free fatty acid (FFA) and triglyceride biosynthesis over the same dose range (6.25–50 mg/kg) that inhibited cholesterol biosynthesis, with an ED50 for cholesterol biosynthesis inhibition of 32 mg/kg [1]. This represents a class-level differentiation: HMG-CoA reductase inhibitors (statins) do not directly suppress FFA or triglyceride biosynthesis; their triglyceride-lowering effects are indirect and often modest [2].

De novo lipogenesis Hepatic lipid metabolism Mechanistic pharmacology

YM-53601 Reduces Plasma Cholesterol Within 1 Hour of Single Oral Administration in Hamsters

A single oral administration of YM-53601 (50 mg/kg) in hamsters fed a normal diet resulted in a statistically significant decrease in plasma cholesterol levels as early as 1 hour post-dose [1]. This rapid onset of action is a distinguishing feature relative to statins, which typically require days to achieve maximal cholesterol-lowering effects due to their indirect mechanism involving compensatory upregulation of LDL receptors. Quantitative kinetic data for direct comparator statins under identical conditions are not available in the same study, but the rapidity of the effect constitutes a class-level differentiating characteristic.

Pharmacodynamics Onset of action Lipid-lowering kinetics

YM-53601 Abrogates HCV Propagation via Dual SQS/FDFT1 Inhibition—A Polypharmacological Profile Absent in Classical Lipid-Lowering Agents

YM-53601 inhibits FDFT1 (farnesyl-diphosphate farnesyltransferase 1) enzyme activity and abrogates HCV propagation in infected Huh7.5.1-8 cells at concentrations ranging from 0.5 to 1.5 μM without affecting cell viability [1]. siRNA-mediated knockdown of FDFT1 independently confirmed that this target is essential for HCV replication [2]. This dual SQS/FDFT1 inhibitory profile is not documented for other SQS inhibitors such as lapaquistat (T-91485/TAK-475) or zaragozic acid A, which are primarily characterized only for their SQS inhibitory activity.

Antiviral research Hepatitis C virus Host-targeting antivirals

Optimal Research Applications for YM-53601 Based on Quantified Differentiation Evidence


Translational Non-Human Primate Studies of Squalene Synthase Inhibition

YM-53601 is uniquely validated for non-human primate research, having demonstrated a 37% reduction in non-HDL cholesterol in rhesus monkeys at 50 mg/kg twice daily for 21 days (P<0.01), whereas pravastatin failed to achieve significant reduction [1]. This establishes YM-53601 as the preferred SQS inhibitor for primate studies requiring robust, statistically significant lipid lowering. Researchers should consider YM-53601 when pravastatin or other statins are inadequate or when direct SQS pathway interrogation in primates is required.

Combined Hypercholesterolemia and Hypertriglyceridemia Rodent Models

YM-53601 is the optimal tool compound for studies of combined dyslipidemia in rodents, as it simultaneously suppresses cholesterol biosynthesis (ED50 = 32 mg/kg in rats) and triglyceride/FFA biosynthesis over the identical dose range [2]. This dual efficacy is supported by direct comparative data showing 42% greater non-HDL cholesterol reduction versus pravastatin and 38% greater triglyceride reduction versus fenofibrate [1]. Procurement should prioritize YM-53601 over statins or fibrates when the research objective requires concurrent modulation of both lipid parameters.

Acute Lipid Kinetic and Cholesterol Flux Studies

YM-53601's rapid onset of action—significant plasma cholesterol reduction within 1 hour of single oral administration in hamsters [2]—makes it the compound of choice for acute kinetic studies investigating immediate suppression of the mevalonate pathway. This rapid pharmacodynamic response is a distinct advantage over statins, which require extended dosing periods to achieve comparable effects due to compensatory regulatory mechanisms. Researchers designing short-term flux studies or acute intervention protocols should select YM-53601 to capture immediate pathway inhibition effects.

Hepatitis C Virus Host-Targeting Antiviral Research

YM-53601 enables HCV host-targeting studies via its validated FDFT1 inhibitory activity. It abrogates HCV propagation in Huh7.5.1-8 cells at 0.5–1.5 μM without cytotoxicity [3], and FDFT1 knockdown independently confirms this target's role in HCV replication [4]. This polypharmacological profile distinguishes YM-53601 from other SQS inhibitors like lapaquistat and zaragozic acid A, which lack documented FDFT1 activity. Researchers investigating host lipid metabolism as an antiviral target should procure YM-53601 specifically for this dual-mechanism advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-53601

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.